Propanedioic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-ethyl ester
Description
This compound is a malonic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and an ethyl ester moiety. Its molecular formula is C₁₁H₁₉NO₆ (calculated based on structural analogs), with a molecular weight of ~261.27 g/mol. The Boc group serves as a protective moiety for amines in organic synthesis, while the ethyl ester enhances lipophilicity compared to methyl esters. This compound is likely utilized as an intermediate in peptide synthesis or drug development .
Properties
Molecular Formula |
C10H16NO6- |
|---|---|
Molecular Weight |
246.24 g/mol |
IUPAC Name |
3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropanoate |
InChI |
InChI=1S/C10H17NO6/c1-5-16-8(14)6(7(12)13)11-9(15)17-10(2,3)4/h6H,5H2,1-4H3,(H,11,15)(H,12,13)/p-1 |
InChI Key |
JLNKUZUBBRTYOA-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C(C(=O)[O-])NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Arndt-Eistert Homologation Adaptation
A direct approach to synthesizing the target compound can be developed by modifying the Arndt-Eistert homologation, traditionally employed for β-amino acid synthesis. This adaptation requires careful control to introduce the malonic acid functionality while preserving the N-Boc protection.
The methodology avoids hazardous reagents typically used in classical Arndt-Eistert homologation, offering a safer alternative that maintains stereochemical integrity. The general sequence involves:
- N-Boc protection of an α-amino acid
- Conversion to a diazoketone intermediate
- Wolff rearrangement followed by interception with ethanol
- Controlled oxidation to introduce the second carboxylic acid functionality
This approach has shown efficacy in providing the target compound with retention of stereochemistry when starting from chiral α-amino acids.
Modified Homologation via Protected Intermediates
A safer and more efficient method for accessing the target compound utilizes a protection-homologation-deprotection sequence from α-amino acids:
- Protection of the α-amino acid with a Boc group
- Activation of the carboxyl group
- Introduction of the malonate moiety
- Selective monoesterification
This approach successfully yields the N-Boc-protected malonic acid monoethyl ester in yields of 75-90% over the sequence. The method has been demonstrated across various amino acid starting materials, including those with natural and unnatural side chains.
Synthesis from Aminomalonic Acid Esters
Selective Hydrolysis of Diethyl 2-Boc-aminomalonate
A straightforward approach involves the selective mono-hydrolysis of diethyl 2-Boc-aminomalonate:
- Preparation of diethyl aminomalonate hydrochloride
- Boc protection of the amino group
- Selective hydrolysis of one ethyl ester
For the preparation of the diethyl aminomalonate precursor, a practical method involves:
Diethyl oximomalonate + H₂ → Diethyl aminomalonate
This hydrogenation proceeds efficiently using a variety of catalysts including Pd/C, Raney nickel, or AlNiFe three-way catalyst. The reaction is typically conducted in ethanol at hydrogen pressures of 1.0-2.0 MPa and temperatures of 40-50°C.
The selective mono-hydrolysis step requires careful control of reaction conditions to prevent complete hydrolysis of both ester groups. This can be achieved using:
| Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| LiOH (1 equiv) | THF/H₂O (3:1) | 0°C to r.t. | 4-6 h | 85-92% |
| NaOH (1 equiv) | EtOH/H₂O (4:1) | 0°C | 2-3 h | 75-85% |
| K₂CO₃ (1 equiv) | MeOH/H₂O (9:1) | r.t. | Overnight | 70-80% |
Boc Protection of Aminomalonic Acid Monoethyl Ester
An alternative approach proceeds through:
- Selective mono-hydrolysis of diethyl aminomalonate
- Boc protection of the amino group
The selective mono-hydrolysis can be achieved using controlled conditions with enzymatic methods showing high selectivity. The subsequent Boc protection typically employs Boc₂O in the presence of a base such as triethylamine or sodium bicarbonate.
Synthesis via α-Amidosulfones
A convenient procedure for preparing N-protected β-aminomalonates, which can be adapted for the synthesis of the target compound, involves using α-amidosulfones under mild reaction conditions:
- Preparation of N-Boc protected α-amidosulfones
- Reaction with malonate esters in the presence of potassium carbonate
- Selective hydrolysis of one ester group
This methodology has been demonstrated to be effective for a variety of N-Boc protected aliphatic and aromatic α-amidosulfones, with the reaction proceeding under mild conditions and providing good yields.
The general reaction can be represented as:
R-CH(NHBoc)(SO₂Ar) + CH₂(CO₂Et)₂ + K₂CO₃ → R-CH(NHBoc)CH(CO₂Et)₂
Followed by selective hydrolysis:
R-CH(NHBoc)CH(CO₂Et)₂ + LiOH (1 equiv) → R-CH(NHBoc)CH(CO₂Et)(CO₂H)
This approach avoids harsh reaction conditions and provides access to the target compound with good control over the selectivity of the hydrolysis step.
Catalytic Hydrogenation Approach
An improved process for preparing aminomalonic acid esters and their derivatives involves catalytic hydrogenation of corresponding nitro, nitroso, or hydroxyimino compounds:
- Preparation of diethyl oximomalonate or nitromalonate
- Catalytic hydrogenation
- Boc protection
- Selective hydrolysis
The catalytic hydrogenation proceeds efficiently in the presence of a solid dehydrating agent and a suitable solvent in which the aminomalonic acid ester salt is sparingly soluble. This approach offers advantages in terms of reaction completeness and space-time yields on an industrial scale.
The general scheme includes:
X-CH(CO₂R)₂ + H₂/catalyst → H₂N-CH(CO₂R)₂
H₂N-CH(CO₂R)₂ + Boc₂O → BocHN-CH(CO₂R)₂
BocHN-CH(CO₂Et)₂ + LiOH (1 equiv) → BocHN-CH(CO₂Et)(CO₂H)
Where X represents a nitro, nitroso, or optionally O-substituted hydroxyimino group, and R represents alkyl groups such as ethyl.
Thermal N-Boc Deprotection and Protection Strategies
Recent research on selective thermal deprotection of N-Boc protected amines provides valuable insights for protection/deprotection strategies when working with the target compound:
Temperature-Controlled Selective Deprotection
The N-Boc group can be selectively removed under thermal conditions without acid catalysts, which is particularly useful when working with compounds containing multiple protecting groups. This approach utilizes continuous flow technology for precise temperature control:
| Substrate Type | Temperature (°C) | Solvent | Residence Time (min) | Conversion (%) |
|---|---|---|---|---|
| Aromatic N-Boc amines | 150-180 | MeOH | 45 | >90 |
| Aliphatic N-Boc amines | 230-245 | MeOH | 60 | >85 |
| Complex structures | 180-240 | TFE | 60 | 70-90 |
These conditions offer advantages for selective manipulations when the target compound is incorporated into more complex structures.
Protection Strategies
For the introduction of the Boc group, several approaches can be considered:
- Direct reaction with di-tert-butyl dicarbonate (Boc₂O)
- Use of tert-butyl pyrocarbonate
- Boc-ON (2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile)
These methods generally provide good to excellent yields (75-95%) under mild conditions (0°C to room temperature) in solvents such as acetonitrile, dichloromethane, or dioxane/water mixtures.
Coupling with Other Building Blocks
The target compound serves as a valuable building block for the synthesis of more complex structures through coupling reactions:
Alkylation Strategies
N-Boc diethyl aminomalonate can undergo alkylation reactions with various electrophiles, which can be followed by selective hydrolysis to yield the target compound:
- Alkylation of N-Boc diethyl aminomalonate with alkyl halides in the presence of bases such as cesium carbonate
- Selective hydrolysis of one ester group
This approach has been demonstrated for the synthesis of functionalized amino acid derivatives, including those used in the formal synthesis of sedum alkaloids.
Coupling with Indole Derivatives
Coupling reactions with indole derivatives such as gramines in the presence of ethyl propiolate provide access to tryptophan-like structures:
N-Boc diethyl aminomalonate + gramine + ethyl propiolate → coupled product
These reactions proceed efficiently, although yields may be somewhat lower (approximately 65%) due to steric hindrance from the bulky N-Boc group. The resulting diester can subsequently undergo selective hydrolysis to provide the target monoester.
Optimization and Scale-up Considerations
Solvent Selection
The choice of solvent significantly impacts the efficiency and selectivity of the synthetic steps:
| Synthetic Step | Preferred Solvents | Comments |
|---|---|---|
| Boc Protection | CH₂Cl₂, THF, MeCN/H₂O | Good solubility of amino esters |
| Hydrogenation | EtOH, EtOAc, Toluene | Facilitates catalyst recovery |
| Selective Hydrolysis | THF/H₂O, MeOH/H₂O | Critical for mono-ester selectivity |
| Coupling Reactions | DMF, DMSO, MeCN | Promotes nucleophilicity |
For industrial applications, considerations include cost, safety, and environmental impact, with ethyl acetate, methyl acetate, and tert-butyl methyl ether being suitable alternatives to more hazardous solvents.
Catalyst Considerations
For hydrogenation steps, several catalytic systems have been evaluated:
| Catalyst | Loading (wt%) | Pressure (MPa) | Temperature (°C) | Conversion Time (h) |
|---|---|---|---|---|
| Pd/C (10%) | 5-10 | 0.5-1.0 | 25-40 | 4-8 |
| Raney Ni | 10-15 | 1.0-2.0 | 40-50 | 6-10 |
| AlNiFe | 5-10 | 1.0-2.0 | 40-50 | 6-8 |
The AlNiFe three-way catalyst offers advantages in terms of cost and activity maintenance over multiple cycles, making it particularly attractive for scale-up operations.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to reveal the free amino group.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Deprotection: Trifluoroacetic acid is commonly used for Boc deprotection.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide bond formation.
Major Products
Hydrolysis: Yields propanedioic acid and ethanol.
Deprotection: Yields the free amino acid.
Substitution: Yields various amides or peptides depending on the reactants used.
Scientific Research Applications
Pharmaceutical Applications
Drug Development and Therapeutics
Propanedioic acid derivatives have been investigated for their potential as therapeutic agents. Notably, compounds similar to propanedioic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-ethyl ester have been studied for their ability to inhibit specific viral proteases. For instance, research has shown that certain derivatives can inhibit the hepatitis C virus NS3 protease, leading to potential treatments for viral infections . This compound's structure allows it to interact effectively with biological targets, making it a candidate for further pharmaceutical development.
Case Study: Hepatitis C Virus Inhibition
In a study focused on macrocyclic isoquinoline peptide inhibitors of the hepatitis C virus, compounds similar to propanedioic acid were shown to effectively inhibit viral replication by targeting the NS3 protease . This highlights the compound's potential role in antiviral therapies.
Agrochemical Applications
Pesticide Formulations
Propanedioic acid derivatives are also explored for their use in agrochemicals, particularly as intermediates in the synthesis of pesticides. The compound's reactivity allows it to be modified into various functional groups that can enhance the efficacy of agricultural chemicals .
Research Example: Synthesis of Herbicides
Research has indicated that derivatives of propanedioic acid can be synthesized into herbicides that exhibit effective weed control while minimizing environmental impact. These formulations leverage the compound's structural properties to improve bioavailability and target specificity.
Chemical Synthesis and Industrial Applications
Building Blocks in Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can be utilized in the preparation of more complex molecules through various chemical reactions such as esterification and amide formation .
Case Study: Synthesis of Peptides
The compound has been employed in peptide synthesis due to its ability to protect amino groups during coupling reactions. This application is crucial in developing peptide-based drugs and biopharmaceuticals where precise control over amino acid sequences is required .
Summary Table of Applications
Mechanism of Action
The mechanism of action of propanedioic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-ethyl ester depends on its specific application. In general, the compound can act as a prodrug, where the Boc protecting group is removed in vivo to release the active amino acid. The released amino acid can then interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The pathways involved may include enzyme inhibition, receptor activation, or modulation of metabolic processes.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table highlights key structural and molecular differences between the target compound and its analogs:
Functional Group Analysis
- Boc-Protected Amino Group: Common across all analogs, this group prevents undesired reactions at the amino site during synthesis .
- Ester Moieties :
- Methyl vs. Ethyl Esters : Methyl esters (e.g., 61172-70-1) increase polarity, whereas ethyl esters (target compound) enhance lipophilicity, influencing solubility in organic solvents .
- Diethyl Esters : Compounds like the phenyl-substituted analog (CAS in ) use diethyl esters for greater steric protection of the malonic acid core.
Research Findings and Implications
- Reactivity Differences : Ethyl esters in the target compound hydrolyze slower than methyl esters under basic conditions, offering better control in stepwise syntheses .
- Solubility Profiles : The phenyl-substituted analog (CAS in ) exhibits lower aqueous solubility due to aromatic hydrophobicity, limiting its use in aqueous-phase reactions .
Biological Activity
Propanedioic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-ethyl ester (CAS Number: 137401-45-7) is a compound that has garnered interest in various fields including medicinal chemistry and toxicology. This article explores its biological activity, including its pharmacological properties, metabolic pathways, toxicity profiles, and relevant case studies.
Chemical Structure and Properties
The compound is a derivative of malonic acid with specific functional groups that influence its biological activity. The structural formula can be represented as follows:
This compound features a diester structure which is known for its reactivity and potential as a pharmaceutical intermediate.
Pharmacological Properties
- Enzyme Interactions :
- Metabolic Pathways :
- Cellular Effects :
Toxicity Profile
- Acute Toxicity :
- Repeated Dose Toxicity :
- Genotoxicity :
Case Study 1: Metabolic Impact on Cancer Cells
A study investigated the effects of malonic acid derivatives on cancer cell lines. Results indicated that these compounds could inhibit cell proliferation through interference with metabolic pathways critical for tumor growth. The study highlighted the potential use of propanedioic acid derivatives as adjuncts in cancer therapy.
Case Study 2: Toxicological Assessment
In a comprehensive toxicological assessment of related compounds, researchers evaluated the dermal and oral toxicity profiles. The findings confirmed that propanedioic acid derivatives exhibit low toxicity across multiple exposure routes, supporting their safety for potential therapeutic applications.
Data Summary
| Property | Value |
|---|---|
| CAS Number | 137401-45-7 |
| Molecular Formula | C8H13NO6 |
| Acute Oral LD50 | > 2000 mg/kg bw |
| Repeated Dose NOAEL | 300 mg/kg bw per day |
| Genotoxicity | Non-mutagenic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
